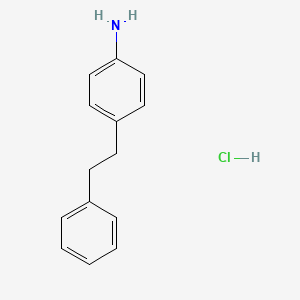

4-Phenethylaniline Hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSMOWGHWIWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625625 | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71845-20-0 | |

| Record name | Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71845-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 144651 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071845200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71845-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Phenethylaniline Hydrochloride Within Amine Chemistry Research

4-Phenethylaniline hydrochloride is an aromatic amine hydrochloride. Aromatic amines are organic compounds that feature an amino group attached to an aromatic ring. The hydrochloride salt form of these amines is created by the reaction of the organic base (the amine) with hydrochloric acid. wikipedia.orgoxfordreference.com This conversion to a hydrochloride salt often enhances the compound's stability and solubility in water, which can be advantageous for various research and synthesis applications. wikipedia.orgcymitquimica.com

In the context of amine chemistry, this compound belongs to the broader class of phenethylamines, which are characterized by a phenethylamine (B48288) backbone. wikipedia.org This structural motif is of significant interest in medicinal chemistry and chemical synthesis. The structure of this compound itself consists of a phenethyl group (a two-carbon chain attached to a phenyl group) bonded to an aniline (B41778) (aminobenzene) molecule at the fourth position of the aniline ring, with the amine group protonated to form the hydrochloride salt.

Research involving specific substituted phenethylamines like this compound often focuses on its potential as a building block or intermediate in the synthesis of more complex molecules. The reactivity of the amine group and the potential for substitution on the aromatic rings make it a versatile scaffold for creating a diverse range of derivatives.

Interactive Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₆ClN |

| Molecular Weight | 233.74 g/mol |

| Appearance | Solid |

| Synonyms | N-(4-phenethyl)aniline hydrochloride |

Significance of Phenethylamine Derivatives in Chemical Synthesis and Research

The phenethylamine (B48288) scaffold is a fundamental structural motif found in a vast array of naturally occurring and synthetic compounds. nih.govmdpi.com Its importance is underscored by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in physiological processes. nih.gov This natural prevalence has inspired extensive research into phenethylamine derivatives for various applications in chemical synthesis and medicinal chemistry. nih.govmdpi.com

Substituted phenethylamines are a broad class of compounds formed by replacing one or more hydrogen atoms on the core phenethylamine structure. wikipedia.orgwikipedia.org This structural versatility allows for the fine-tuning of chemical and biological properties, leading to their use in the development of a wide range of substances. Researchers have explored how different substituents on the phenyl ring, the ethyl sidechain, or the amino group influence the compound's characteristics. wikipedia.orgnih.govresearchgate.net

In synthetic chemistry, phenethylamine derivatives serve as crucial intermediates for constructing more complex molecular architectures. acs.org For example, they are used in the synthesis of various heterocyclic compounds and as precursors for creating ligands targeting specific biological receptors. nih.govmdpi.com Studies have demonstrated the synthesis of numerous phenethylamine derivatives by modifying the aromatic ring and the side chain to investigate their structure-activity relationships. nih.govbiomolther.orgbiomolther.org The development of novel synthetic methodologies, such as those for the synthesis of fentanyl analogue metabolites, often involves intermediates containing a phenethyl moiety. diva-portal.org

The research applications of phenethylamine derivatives are diverse, spanning multiple fields. They are investigated for their potential in areas such as:

Medicinal Chemistry : As scaffolds for ligands targeting various receptors, including adrenoceptors, dopamine transporters, and serotonin (B10506) receptors. nih.govmdpi.com

Enzyme Inhibition : Derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and dipeptidyl peptidases. mdpi.com

Chemical Probes : Modified phenethylamines are used as tools to study biological systems, such as in photoaffinity labeling to elucidate receptor function. nih.gov

Computational and Theoretical Investigations of Phenethylaniline Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods provide a detailed picture of the electron distribution and its influence on molecular geometry and stability.

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular geometries and thermodynamic stability. researchgate.net By solving the Kohn-Sham equations, DFT methods can determine the optimized structure of a molecule, corresponding to the minimum on its potential energy surface. For 4-Phenethylaniline Hydrochloride, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The protonation of the aniline (B41778) nitrogen by hydrochloric acid significantly influences the geometry of the phenylamine moiety. The C-N bond length is expected to be slightly elongated compared to the neutral aniline due to the positive charge on the nitrogen, which alters the hybridization and electron delocalization with the aromatic ring. The geometry of the phenethyl group, in contrast, is less affected by the protonation state of the aniline.

The stability of different conformations can be assessed by comparing their DFT-calculated total energies. For this compound, the rotational barrier around the C-C bond of the ethyl bridge and the C-N bond can be determined, providing insight into the molecule's flexibility.

Table 1: Representative Optimized Geometrical Parameters of 4-Phenethylaniline Moiety (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-N | 1.40 | | | | C-C (ethyl) | 1.53 | | | | C-C (aromatic) | 1.39 | | | | | | C-N-H | 109.5 | | | | C-C-N | 112.0 | | | | | C-C-C-N | 180 (anti) / 60 (gauche) | Note: This table provides illustrative values based on typical bond lengths and angles for similar chemical structures. Actual calculated values would be specific to the chosen DFT method and basis set.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the protonation of the nitrogen atom is expected to lower the energy of the HOMO, which is primarily localized on the aniline ring, thereby increasing the HOMO-LUMO gap compared to the neutral form and rendering the molecule less susceptible to electrophilic attack.

The spatial distribution of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is likely to be distributed over the phenyl ring of the aniline moiety, while the LUMO may be more localized on the phenethyl group and the protonated amine.

Table 2: Illustrative Frontier Molecular Orbital Energies for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.12 | -0.15 | 4.97 |

| p-Chloroaniline | -5.35 | -0.45 | 4.90 |

| p-Nitroaniline | -6.21 | -1.89 | 4.32 |

Note: This table presents typical HOMO-LUMO energy values for related aniline compounds to illustrate the trends in reactivity. The values for this compound would need to be specifically calculated.

Molecular Dynamics and Conformational Analysisnih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify the most stable and accessible conformations.

For this compound, MD simulations can be used to study the conformational landscape of the flexible ethyl bridge connecting the two phenyl rings. These simulations can reveal the preferred dihedral angles and the time scales of conformational transitions. Studies on similar phenethylamine (B48288) derivatives suggest that they often adopt an extended conformation. nih.gov The presence of the hydrochloride salt may influence the conformational preferences due to electrostatic interactions and hydrogen bonding with the chloride ion and solvent molecules.

Spectroscopic Property Prediction through Computational Methodsnih.gov

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the N-H stretching of the ammonium (B1175870) group, the C-N stretching, and the various modes of the aromatic rings. The protonation of the amine group leads to a significant shift in the N-H stretching frequencies compared to the free amine.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH3+ | Symmetric Stretch | ~2800-3000 |

| -NH3+ | Asymmetric Stretch | ~3000-3200 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| C-N | Stretch | ~1250-1350 |

| C=C (aromatic) | Stretch | ~1450-1600 |

Note: This table provides illustrative vibrational frequencies based on typical ranges for the specified functional groups. Precise values would be obtained from specific DFT calculations.

Molecular Modeling Approaches for Interaction Studies

Molecular modeling techniques, such as molecular docking, are invaluable for studying the potential interactions of a molecule with a biological target, such as a protein receptor or an enzyme. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a target protein.

In the context of this compound, molecular docking could be employed to hypothesize its binding mode to a specific receptor of interest. The simulation would consider various interactions, including hydrogen bonds between the protonated amine and polar residues, hydrophobic interactions of the phenyl rings, and electrostatic interactions. The results of such studies can provide a rational basis for the design of new molecules with improved binding affinity and selectivity.

Reactivity and Reaction Mechanisms Involving Phenethylaniline Hydrochloride

Mechanistic Pathways of Mannich Reactions with Phenethylaniline Hydrochloride as a Reagent

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. byjus.com This three-component condensation typically utilizes an amine, a non-enolizable aldehyde (such as formaldehyde), and an enolizable carbonyl compound. adichemistry.comorganic-chemistry.org The final product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. byjus.comwikipedia.org When 4-phenethylaniline hydrochloride is employed as the amine component, the reaction proceeds through a series of well-defined mechanistic steps.

Initially, the secondary amine, 4-phenethylaniline, reacts with the aldehyde, typically formaldehyde, to form an iminium ion. adichemistry.comwikipedia.org The use of the hydrochloride salt of the amine is common in Mannich reactions as it helps to maintain the acidic conditions necessary for the reaction to proceed. adichemistry.com These acidic conditions facilitate the formation of the electrophilic iminium ion. nrochemistry.com

The mechanism begins with the protonation of the carbonyl group of the aldehyde, followed by a nucleophilic attack from the amine to form a hemiaminal intermediate. nrochemistry.com Subsequent dehydration of the hemiaminal leads to the formation of the highly reactive electrophilic iminium ion. byjus.comnrochemistry.com

In the next stage, the enolizable carbonyl compound, under the acidic reaction conditions, tautomerizes to its enol form. adichemistry.comwikipedia.org This enol then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. adichemistry.comwikipedia.org This carbon-carbon bond-forming step results in the formation of the final β-amino-carbonyl product, the Mannich base. byjus.com

Table 1: Key Steps in the Mannich Reaction Involving this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of Iminium Ion | 4-Phenethylaniline, Formaldehyde | Iminium Ion |

| 2 | Enolization | Enolizable Carbonyl Compound | Enol |

| 3 | Nucleophilic Attack | Enol, Iminium Ion | β-Amino-carbonyl Compound (Mannich Base) |

Oxidative Cyclization Reactions involving Phenethylamino Moieties

Oxidative cyclization reactions are powerful transformations in organic synthesis that allow for the construction of cyclic structures. In the context of molecules containing a phenethylamino moiety, such as 4-phenethylaniline, these reactions can lead to the formation of various heterocyclic systems. A notable example is the synthesis of benzimidazoles from ortho-substituted anilines. acs.org

One approach to oxidative cyclization involves the use of a hypervalent iodine reagent, which activates an aromatic ring for intramolecular nucleophilic attack. mdpi.com For instance, the oxidation of ortho-substituted anilines can be catalyzed by iodobenzene (B50100) in the presence of an oxidant like Selectfluor. acs.org This method is effective for a broad range of substrates, including those with either electron-donating or electron-withdrawing groups on the aniline (B41778) ring. acs.org

The proposed mechanism for such a reaction can proceed through different pathways. acs.org One possibility involves the oxidation of the more electron-rich piperidine (B6355638) nitrogen (if present as a substituent) by the iodine(III) oxidant to form an iminium ion. acs.org A subsequent intramolecular attack by the aryl amine nitrogen forms the new carbon-nitrogen bond, leading to the cyclized product. acs.org An alternative pathway suggests the initial iodination at the aniline nitrogen, which then generates a nitrenium ion that reacts with a C-H bond to form the heterocyclic ring. acs.org

In a different context, the oxidative cyclization of 2-aryl-3-arylamino-2-alkenenitriles to N-arylindole-3-carbonitriles can be mediated by N-halosuccinimides (NBS or NCS) and catalyzed by zinc acetate. nih.gov This process is thought to involve the formation of an arylnitrenium ion intermediate, which then undergoes an electrophilic aromatic substitution to yield the cyclized indole (B1671886) product. nih.gov

Visible-light-mediated radical cascade cyclizations have also emerged as a mild and efficient method for constructing complex cyclic systems. beilstein-journals.org For example, N-arylacrylamides can undergo a decarboxylative radical cascade cyclization with redox-active esters, catalyzed by a simple system like sodium iodide and triphenylphosphine (B44618) under visible light irradiation, to produce quaternary oxindoles. beilstein-journals.org

Nucleophilic Substitution Reactions and Their Mechanisms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. These reactions can proceed through two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) and the SN2 (substitution nucleophilic bimolecular) pathways. masterorganicchemistry.comyoutube.com The specific mechanism followed depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

In the context of this compound, the aniline nitrogen can act as a nucleophile. Aniline and its derivatives are known to participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated aromatic rings. psu.edunih.gov These reactions typically proceed via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

The reactivity of the substrate plays a crucial role in determining the reaction pathway. For SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com Therefore, substrates that can form stable carbocations (e.g., tertiary alkyl halides) favor the SN1 mechanism. masterorganicchemistry.comyoutube.com Conversely, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the substrate from the backside of the leaving group. masterorganicchemistry.com This mechanism is sensitive to steric hindrance, and thus, primary and methyl halides react the fastest via the SN2 pathway. masterorganicchemistry.comyoutube.com

The phenethyl group of 4-phenethylaniline could potentially undergo nucleophilic substitution at the benzylic or ethyl carbons, although the reactivity would be influenced by the substitution on the aniline ring. The aniline nitrogen itself can act as a nucleophile in reactions with alkyl halides, a process known as alkylation. ncert.nic.in

Table 2: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Formation of carbocation | Concerted backside attack |

| Molecularity | Unimolecular youtube.com | Bimolecular youtube.com |

| Substrate Preference | Tertiary > Secondary >> Primary youtube.com | Methyl > Primary > Secondary >> Tertiary youtube.com |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Solvent Preference | Polar protic youtube.com | Polar aprotic youtube.com |

Acid-Base Equilibria and Protonation States

The acid-base properties of this compound are primarily determined by the aniline nitrogen. Aniline itself is a weak base, and its basicity is significantly influenced by the delocalization of the nitrogen lone pair into the aromatic ring. ncert.nic.inchemistrysteps.com The hydrochloride salt form indicates that the aniline nitrogen is protonated.

In an aqueous solution, an equilibrium exists between the protonated form (anilinium ion) and the free amine. ufl.edu The position of this equilibrium is described by the pKa of the conjugate acid, the 4-phenethylanilinium ion. The pKa value is a measure of the acidity of the protonated amine. pharmacy180.com

The protonation state of an aniline derivative can have a significant impact on its reactivity. For instance, in electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group. libretexts.org However, under acidic conditions where the amino group is protonated to form an anilinium ion, it becomes a deactivating and meta-directing group. libretexts.org

The site of protonation in anilines has been a subject of study. While the nitrogen atom is generally considered the primary site of protonation, theoretical studies have also explored the possibility of ring protonation. nih.govacs.orgacs.org However, experimental evidence, such as that from neutralization-reionization mass spectrometry, suggests that N-protonation to form the anilinium cation is the predominant process for aniline itself. nih.gov

Substituents on the aniline ring can affect the pKa value. Electron-donating groups generally increase the basicity (increase the pKa of the conjugate acid), while electron-withdrawing groups decrease it. ncert.nic.inafit.edu The phenethyl group at the 4-position of the aniline ring is an alkyl group and is expected to be weakly electron-donating, thus slightly increasing the basicity of the aniline nitrogen compared to unsubstituted aniline.

Table 3: General Trends in the Basicity of Substituted Anilines

| Substituent Type | Effect on Electron Density of Nitrogen | Effect on Basicity |

| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases | Increases |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreases | Decreases |

Deamination Processes of Phenethylaniline Derivatives and their Chemical Significance

Deamination is the process of removing an amino group from a molecule. wikipedia.org In biological systems, this is a crucial step in the breakdown of amino acids for energy, where the amino group is converted to ammonia (B1221849) and subsequently to urea (B33335) for excretion. wikipedia.orgyoutube.com

In the context of phenethylamine (B48288) derivatives, deamination is a key metabolic pathway. For instance, the endogenous trace amine phenethylamine is metabolized by monoamine oxidase (MAO), an enzyme that catalyzes the deamination of primary and secondary amines. wikipedia.orgnih.gov This enzymatic process converts phenethylamine into phenylacetic acid. wikipedia.org

The chemical significance of deamination extends to synthetic chemistry and the study of reaction mechanisms. For example, the hydrolytic deamination of certain adenosine (B11128) derivatives has been investigated to understand the mechanism of this transformation. nih.gov In one study, it was found that deamination occurred through the direct attack of water at the 6-position of the adenine (B156593) ring, leading to the displacement of the exocyclic amino group. nih.gov

Deamination reactions can also be a key step in certain synthetic transformations. While direct deamination of an aniline is not a common synthetic strategy, the diazonium salts formed from anilines can undergo a variety of reactions where the diazonium group is replaced, effectively achieving a deamination-substitution sequence.

The stability of the C-N bond in phenethylaniline derivatives and their susceptibility to deamination can be influenced by the substituents on both the aromatic ring and the ethylamine (B1201723) side chain. The presence of the phenyl group on the nitrogen in 4-phenethylaniline would likely influence its metabolism compared to unsubstituted phenethylamine.

Derivatives and Analogs of Phenethylaniline Hydrochloride: Synthesis and Exploratory Applications

Synthesis and Characterization of Substituted Phenethylaniline Hydrochlorides

The synthesis of substituted phenethylaniline hydrochlorides can be achieved through several established chemical routes. A common approach involves the reductive amination of a substituted aniline (B41778) with phenylacetaldehyde. This reaction typically proceeds by forming an intermediate imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.

Another versatile method is the cross-electrophile coupling of an aliphatic aziridine with an aryl iodide, which can be catalyzed by a combination of a nickel catalyst and a photoredox catalyst. This modern approach allows for the modular synthesis of a wide array of β-phenethylamine derivatives under mild conditions acs.org. Once the desired substituted N-phenethylaniline is obtained, it is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol. This process facilitates isolation, purification, and improves the handling characteristics of the compound.

Characterization of the final products is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as N-H and C-N bonds.

Incorporation of Phenethylamino Moieties into Heterocyclic Systems

The phenethylamino group serves as a key pharmacophore and structural motif in medicinal chemistry. Its incorporation into heterocyclic systems has led to the development of compounds with diverse exploratory applications. The following subsections outline synthetic strategies for integrating this moiety into oxazole, quinazoline, triazine, piperidinol, and phenanthroline frameworks.

The synthesis of oxazole derivatives bearing a phenethylamino substituent can be approached through several classical methods. Although direct examples involving 4-phenethylaniline are not prevalent in the reviewed literature, established oxazole syntheses can be adapted.

One of the most common methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone pharmaguideline.com. In a plausible pathway, N-phenethyl-N-phenylglycine could be reacted with an appropriate acylating agent, followed by cyclodehydration to yield the desired 2,5-disubstituted oxazole.

Another viable route is the Bredereck reaction , which utilizes α-haloketones and amides ijpsonline.com. A phenethyl-substituted amide could react with an α-haloketone to form the oxazole ring. More recent methods have improved upon this by using α-hydroxyketones as starting materials ijpsonline.com. A practical iodine-mediated synthesis from α-bromoketones and benzylamine derivatives has also been reported, which could be adapted for phenethylamines researchgate.net.

The table below outlines a generalized approach for the synthesis of phenethylamino-substituted oxazoles based on established methods.

| Synthetic Method | Key Reactants | General Conditions |

|---|---|---|

| Robinson-Gabriel Synthesis | N-(phenethyl)acylamino ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) |

| Bredereck Reaction | Phenethyl-substituted amide + α-haloketone | Heating, often with a catalyst |

| Van Leusen Synthesis | Aldehyde + Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) in a suitable solvent |

The quinazoline scaffold is a privileged structure in medicinal chemistry. Incorporating a phenethylamino group can be achieved by utilizing a substituted aniline as a key building block. A general synthetic strategy involves the reaction of a 2-aminobenzonitrile derivative with an appropriate precursor, followed by cyclization.

For instance, a common route starts with the formation of a formimidate derivative by refluxing a 2-aminobenzonitrile with triethyl orthoformate. This intermediate is then cyclized by refluxing with a substituted aniline, such as 4-phenethylaniline, in acetic acid to yield the corresponding 4-(phenethylamino)quinazoline derivative mdpi.com. This modular approach allows for the synthesis of a diverse library of compounds by varying the aniline component dndi.orgacs.org.

The synthesis can be summarized in the following steps:

Reaction of 2-aminobenzonitrile with triethyl orthoformate to form an ethoxymethyleneamino-benzonitrile intermediate.

Cyclization of the intermediate with a phenethylamine (B48288) derivative (e.g., 4-chlorophenethylamine) or a substituted aniline in the presence of an acid catalyst to form the quinazoline ring system mdpi.comdndi.org.

The table below details representative yields for the synthesis of related quinazoline derivatives.

| Derivative | Reactants | Yield (%) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)quinazolin-4-amine | 4-Chloroquinazoline, 4-fluoroaniline | Not specified | acs.org |

| 4-(1-(2-naphthyl)ethylamino)quinazoline | 4-Chloroquinazoline, 1-(2-naphthyl)ethylamine | Not specified | acs.org |

| 2-amino-N3-alkylamido 4-quinazolinone | 2-chloro-4(3H)-quinazolinone, methyl bromoacetate, piperidine (B6355638), phenethylamine | Not specified | dndi.org |

The 1,3,5-triazine core is readily synthesized from cyanuric chloride, a versatile and inexpensive starting material nih.gov. The three chlorine atoms on cyanuric chloride can be sequentially displaced by various nucleophiles in a temperature-controlled manner nih.gov. This allows for the precise and controlled synthesis of mono-, di-, and trisubstituted triazines.

To incorporate a phenethylamino moiety, phenethylamine is used as a nucleophile to displace one of the chlorine atoms. The reaction is typically carried out in a solvent mixture like acetone/water or tetrahydrofuran (B95107) (THF) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPE) to neutralize the HCl formed during the reaction mdpi.com.

A general synthetic sequence is as follows:

First Substitution: Reaction of cyanuric chloride with a primary amine (e.g., a substituted aniline) at a low temperature (0 °C or below) to yield a dichlorotriazine intermediate nih.govmdpi.com.

Second Substitution: The dichlorotriazine is then reacted with a second amine, such as phenethylamine, at room temperature to afford a mono-chloro-disubstituted triazine mdpi.com.

Third Substitution: The final chlorine atom can be displaced by another nucleophile at an elevated temperature if desired.

Microwave and ultrasound-assisted methods have also been developed as green and efficient alternatives to conventional heating, often resulting in higher yields and shorter reaction times nih.govmdpi.com.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanuric Chloride | 4-Fluoroaniline | Acetone/water, -10 °C to RT | Dichlorotriazine intermediate | >95 | mdpi.com |

| Dichlorotriazine intermediate | Phenethylamine | Base, RT | Disubstituted triazine | High | mdpi.com |

| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | 2-phenylethylamine | Microwave, 150 °C, 2.5 min | Trisubstituted triazine | 78-82 | mdpi.com |

The synthesis of piperidinol derivatives containing a phenethylamino group often starts from a piperidone precursor. A key intermediate is N-phenethyl-4-piperidone (NPP), which can be synthesized by reacting 4-piperidone (B1582916) with phenethyl bromide using a phase transfer catalyst wikipedia.org. An alternative route involves the Dieckmann cyclization of aminodicarboxylate esters derived from phenethylamine and two equivalents of methyl acrylate researchgate.netpatsnap.com.

Once NPP is obtained, it can be converted to the corresponding piperidinol. For example, reaction of NPP with aniline forms an intermediate imine, which is then reduced with sodium borohydride to yield 4-anilino-N-phenethylpiperidine (ANPP) wikipedia.org. Although not a piperidinol, this intermediate demonstrates the reactivity of the ketone. To obtain a piperidinol, the ketone group of NPP can be reduced using a standard reducing agent like sodium borohydride to yield 1-phenethylpiperidin-4-ol.

More complex piperidinol analogs can be synthesized through multi-step sequences. For example, chiral piperidinol compounds have been prepared by reacting an optically active epoxide intermediate (like (S)-(+)-epichlorohydrin) with a substituted phenol, followed by reaction with a 4-piperidinol derivative nih.gov. This modular approach could be adapted to use a phenethyl-substituted piperidine to generate the desired structures nih.gov.

The table below summarizes key synthetic transformations for preparing phenethyl-substituted piperidine derivatives.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Phenethylamine, Methyl acrylate | 1) Base for Michael addition; 2) Base for Dieckmann cyclization; 3) HCl for decarboxylation | N-phenethyl-4-piperidone (NPP) | researchgate.net |

| N-phenethyl-4-piperidone (NPP) | Sodium borohydride (NaBH₄) | 1-phenethylpiperidin-4-ol | Standard reduction |

| (S)-(+)-epichlorohydrin, Substituted phenol | 1) Cs₂CO₃; 2) 4-substituted piperidine | Chiral piperidinol analogs | nih.gov |

1,10-Phenanthroline (phen) is a robust, polyaromatic heterocyclic ligand used extensively in coordination chemistry nih.gov. Functionalization of the phenanthroline core can be achieved through various synthetic strategies, allowing for the introduction of substituents at different positions on its backbone nih.gov.

Incorporating a phenethylamino group onto the phenanthroline scaffold can be accomplished via nucleophilic aromatic substitution (SNAr) reactions. Positions C2 and C9 of the phenanthroline ring are electron-deficient and thus susceptible to attack by nucleophiles, particularly when activated. For example, a halogenated phenanthroline, such as 2-chloro-1,10-phenanthroline, can serve as a substrate for reaction with phenethylamine. The reaction would typically be carried out in the presence of a base and potentially a palladium catalyst to facilitate the C-N bond formation.

While direct synthesis examples with phenethylamine are sparse in the literature, the general reactivity patterns of phenanthroline support this approach. The Chichibabin reaction, which involves the amination of nitrogen heterocycles using sodium amide, represents another potential, albeit harsh, method for introducing an amino group which could then be further functionalized researchgate.net. A more modern and versatile approach would involve metal-catalyzed cross-coupling reactions.

Exploratory Chemical Applications of Phenethylaniline Hydrochloride Derivatives

Derivatives of 4-phenethylaniline hydrochloride are valued in synthetic organic chemistry for their potential to serve as versatile starting materials. The inherent reactivity of the aniline core, combined with the structural possibilities offered by the phenethyl group, positions these compounds as useful synthons for creating more elaborate molecules. Their application spans from being foundational units in stepwise synthesis to key reactants in convergent one-pot reactions.

The utility of aniline and its derivatives as foundational building blocks in organic synthesis is well-established. wikipedia.orgresearchgate.net These compounds are precursors in the manufacturing of dyes, polymers, and pharmaceuticals. wikipedia.org The structure of 4-phenethylaniline, featuring a reactive primary aromatic amine and a modifiable phenethyl tail, makes its derivatives particularly suitable for constructing complex molecular architectures.

Research into analogous structures underscores this potential. For instance, phenylamines have been successfully used as building blocks to create layered inorganic-organic hybrid structures, demonstrating their capacity to direct the assembly of organized materials. rsc.org Furthermore, the synthesis of various aniline derivatives is often a critical step in the development of new biologically active agents, including those targeting conditions like heart failure. nih.gov The strategic functionalization of the aniline ring or the peripheral phenethyl group can lead to a diverse array of molecules with specific therapeutic properties.

The following table summarizes the potential of aniline-based compounds as building blocks by drawing parallels from closely related analogs.

| Building Block Type | Example of Complex Molecule Synthesized | Field of Application | Reference |

| Phenylamines | Layered inorganic-organic composites | Materials Science | rsc.org |

| Substituted Anilines | Biologically active agents for heart failure | Medicinal Chemistry | nih.gov |

| Halogenated Anilines | Antimicrobial and antibiofilm compounds | Pharmaceuticals | researchgate.net |

| Aniline Derivatives | Precursors for sulfonamide drugs | Pharmaceuticals | researchgate.net |

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govfrontiersin.orgbeilstein-journals.org This approach is prized in medicinal and organic chemistry for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. frontiersin.orgmdpi.com

Aniline and its derivatives are frequently employed as the amine component in a variety of MCRs. nih.govnih.gov The primary amine group readily reacts with carbonyl compounds like aldehydes to form imine intermediates, which then engage with other reactants in the pot to build complex heterocyclic systems. mdpi.com Given its structure, this compound is a suitable candidate for such transformations.

Notable MCRs that utilize an aniline precursor include:

The Doebner Reaction: A classic method for synthesizing quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

The Povarov Reaction: This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinoline derivatives. nih.gov

Isonitrile-Based MCRs (e.g., Ugi Reaction): The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create peptide-like structures. mdpi.com Aniline is often used as the amine input. mdpi.com

Quinazolinone Synthesis: Palladium-catalyzed MCRs can produce quinazolinone scaffolds from anilines, carbon monoxide, and other reagents, which are valuable in medicinal chemistry. mdpi.com

The participation of aniline derivatives in these reactions highlights the potential for this compound to serve as a precursor for a wide range of complex, often biologically active, heterocyclic compounds.

The table below details prominent MCRs where aniline derivatives are key precursors.

| Multi-component Reaction | Reactants (Aniline as Amine Source) | Resulting Molecular Scaffold | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Olefin | Tetrahydroquinoline | nih.gov |

| Ugi Reaction | Aniline, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | mdpi.com |

| Pyrazoloquinoline Synthesis | Aniline, Aldehyde, Pyrazolone derivative | Pyrazolo[3,4-b]quinoline | mdpi.comnih.gov |

| Quinazolinone Synthesis | 2-Haloaniline, Trimethyl orthoformate, Aniline, CO (Pd-catalyzed) | Quinazolin-4(3H)-one | mdpi.com |

Potential Applications in Materials Science and Advanced Chemical Synthesis

Phenethylaniline Hydrochloride in Polymer and Organic Material Synthesis

4-Phenethylaniline hydrochloride serves as a significant monomer for the synthesis of advanced polymers, particularly substituted polyanilines. Polyanilines are a class of conductive polymers known for their unique electrical properties and environmental stability. The synthesis typically proceeds via oxidative polymerization, where the hydrochloride salt of the aniline (B41778) derivative is a common starting material. youtube.com In this process, an oxidizing agent is used in an acidic medium to initiate the polymerization of the monomer. The presence of the phenethyl group (–CH₂CH₂C₆H₅) on the aniline backbone is anticipated to impart specific properties to the resulting polymer, poly(4-phenethylaniline).

The bulky, relatively non-polar phenethyl substituent can significantly influence the final polymer's characteristics. It is expected to enhance the solubility of the polymer in common organic solvents, a well-known challenge with the parent polyaniline (PANI). mdpi.com Improved solubility allows for easier processing and film formation, which is crucial for the fabrication of electronic devices and coatings. The polymerization mechanism follows a free-radical pathway, initiated by an oxidizing agent like ammonium (B1175870) persulfate, leading to the formation of a polyaniline chain with repeating phenethylaniline units. youtube.com The hydrochloride form is particularly useful as it helps maintain the acidic conditions necessary for the formation of the conductive emeraldine (B8112657) salt form of the polymer. youtube.com

Table 1: Typical Conditions for Oxidative Polymerization of Aniline Derivatives

| Parameter | Condition | Purpose |

| Monomer | Aniline Hydrochloride Salt | Provides the repeating unit and maintains acidic pH. |

| Oxidant | Ammonium Persulfate (APS) | Initiates polymerization by oxidizing the monomer. youtube.com |

| Solvent | Water or Acidic Solution | Medium for the reaction. |

| Acid | Hydrochloric Acid (HCl) | Ensures the formation of the conductive polymer salt. youtube.com |

| Temperature | 0-5 °C | Controls the reaction rate and polymer structure. |

The resulting poly(4-phenethylaniline) would be a functional organic material whose properties, such as conductivity and processability, are tailored by the specific substituent, making it a candidate for various applications in materials science.

Role in the Development of Functional Materials and Devices

The molecular structure of 4-phenethylaniline makes it a valuable precursor for creating functional materials used in advanced electronic devices, especially in the field of organic electronics. beilstein-journals.org Aniline derivatives are integral components in the synthesis of hole-transporting materials (HTMs) and emissive materials for Organic Light-Emitting Diodes (OLEDs). nih.govclinicalresearchnewsonline.com

In a typical multilayer OLED, specific layers are responsible for injecting and transporting positive charges (holes) and negative charges (electrons) to an emissive layer where they combine to produce light. mdpi.com The 4-phenethylaniline moiety can be incorporated into larger molecular structures, such as those based on triphenylamine (B166846) or carbazole, which are widely used as HTMs. nih.gov Its electron-rich nature facilitates hole transport, while the phenethyl group can be used to tune the material's morphological, thermal, and solubility properties, which are critical for device fabrication and performance. uq.edu.au Materials derived from this compound could potentially be used in various layers of an OLED.

Table 2: Potential Roles of 4-Phenethylaniline-Based Materials in OLEDs

| OLED Layer | Function | Potential Role of 4-Phenethylaniline Derivative |

| Hole Injection Layer (HIL) | Facilitates injection of holes from the anode. | Component of a conductive polymer blend. |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer. | Primary component of a hole-transporting small molecule or polymer. nih.gov |

| Emissive Layer (EML) | Site of light emission. | As a host material or as a dopant, often as part of a larger fluorescent or phosphorescent molecule. clinicalresearchnewsonline.comresearchgate.net |

Furthermore, polymers synthesized from this compound, as discussed previously, are conductive polymers. libretexts.org These materials have a wide range of potential applications beyond OLEDs, including:

Electromagnetic Interference (EMI) Shielding: The conductive nature of the polymer can be used to create coatings that block electromagnetic radiation.

Anti-static Coatings: Its ability to dissipate static charge makes it useful for packaging sensitive electronic components.

Sensors: Changes in the polymer's conductivity upon exposure to specific chemicals can be used as a sensing mechanism. youtube.com

The versatility of this compound as a building block allows for its integration into a variety of functional materials and devices, driving innovation in materials science.

Advanced Catalysis and Reagent Development

In the field of advanced chemical synthesis, this compound can be considered a valuable reagent and a potential ligand for transition-metal catalysis. The development of new ligands is crucial for advancing catalytic methods, particularly for reactions catalyzed by non-precious metals like nickel and copper, where nitrogen-based ligands often outperform traditional phosphine (B1218219) ligands. nih.gov

The 4-phenethylaniline structure contains a nitrogen atom with a lone pair of electrons that can coordinate to a metal center, making it a potential N-donor ligand. Its application could be particularly relevant in cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. By modifying the electronic and steric properties of the metal catalyst, ligands can significantly improve reaction yields, selectivity, and functional group tolerance. nih.gov The phenethyl group provides steric bulk that can influence the coordination sphere of the metal catalyst, potentially leading to improved selectivity in challenging coupling reactions.

Table 3: Potential Catalytic Applications Involving 4-Phenethylaniline as a Ligand

| Catalytic Reaction | Metal | Role of Ligand |

| Buchwald-Hartwig Amination | Palladium, Nickel | Controls C-N bond formation efficiency. |

| Suzuki Coupling | Palladium, Nickel | Influences the rate of transmetalation and reductive elimination. |

| Heck Coupling | Palladium | Stabilizes the active catalytic species. |

| Cross-Electrophile Coupling | Nickel | Facilitates challenging couplings of two different electrophiles. nih.gov |

As a reagent, this compound is a useful building block for synthesizing more complex molecules. The primary amine group can be readily functionalized through various reactions, such as amidation, alkylation, or diazotization, allowing for its incorporation into pharmaceuticals, agrochemicals, and other high-value chemical products.

Chromatographic Stationary Phase Development using Phenethylaniline Hydrochloride Derivatives

Derivatives of this compound offer potential for the development of novel stationary phases for High-Performance Liquid Chromatography (HPLC). The creation of new stationary phases is a key area of research aimed at achieving better separation efficiency and unique selectivity for a wide range of analytes. ucc.ie This is often accomplished by chemically bonding or "functionalizing" a silica (B1680970) gel support with organic molecules that have specific chemical properties. silicycle.com

A stationary phase derived from 4-phenethylaniline could be synthesized by first modifying the aniline nitrogen and then grafting the entire molecule onto the surface of silica particles. nih.gov This process would create a unique chromatographic surface with multiple interaction sites.

Key features of a 4-phenethylaniline-based stationary phase would include:

Aromatic Rings: Both the aniline and phenethyl portions contain phenyl rings, which can provide π-π interactions with aromatic analytes.

Amine Functionality: The nitrogen atom (as a free base or amide after modification) can act as a hydrogen bond acceptor or a site for polar interactions.

Alkyl Linker: The ethyl bridge between the two aromatic systems provides flexibility and hydrophobic interaction capabilities.

This combination of functionalities could result in a mixed-mode stationary phase capable of separating complex mixtures of compounds with varying polarity and aromaticity. Such a phase would be distinct from standard phenyl or C8 phases, offering chromatographers a new tool for method development. silicycle.com

Table 4: Hypothetical Steps for Synthesizing a 4-Phenethylaniline-Based Stationary Phase

| Step | Procedure | Purpose |

| 1. Functionalization | React 4-phenethylaniline with a silane (B1218182) coupling agent (e.g., one containing a chloropropyl group). | To create a derivative that can bond to silica. nih.gov |

| 2. Grafting | Reflux the functionalized aniline derivative with activated silica gel. | To chemically bond the organic moiety to the silica surface. silicycle.com |

| 3. End-capping | Treat the functionalized silica with a small silylating agent (e.g., trimethylchlorosilane). | To block any remaining unreacted silanol (B1196071) groups on the silica surface, improving peak shape and stability. |

| 4. Packing | Slurry-pack the prepared material into an HPLC column under high pressure. | To create a uniform and stable chromatographic bed for high-efficiency separations. ucc.ie |

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways

The development of synthetic routes that can selectively produce a single stereoisomer of a chiral molecule is a paramount objective in modern chemistry, particularly for applications in medicinal chemistry and materials science. While 4-phenethylaniline itself is not chiral, derivatives possessing stereocenters are of significant interest. Future research is poised to focus on creating these chiral analogs with high enantiomeric or diastereomeric purity.

Key research thrusts in this area include:

Asymmetric Catalysis : The use of chiral metal catalysts or organocatalysts to facilitate enantioselective reactions is a promising avenue. For instance, asymmetric hydrogenation of a suitable prochiral precursor could yield chiral derivatives of 4-phenethylaniline.

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to construct complex chiral molecules. Researchers may explore the use of natural products or their derivatives as starting points for the synthesis of chiral 4-phenethylaniline analogs.

Enzymatic Resolutions : Biocatalysis offers a green and highly selective method for separating racemic mixtures. The use of enzymes like lipases or proteases to selectively acylate one enantiomer of a racemic derivative of 4-phenethylaniline could be a viable strategy for obtaining enantiopure compounds.

Exploration of Novel Reaction Chemistries

The reactivity of the 4-phenethylaniline scaffold provides a fertile ground for exploring new chemical transformations. The aromatic amine and the phenethyl group offer multiple sites for functionalization, opening doors to novel reaction chemistries.

Future investigations are likely to explore:

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic sequences. Research into the selective C-H activation of the aromatic rings or the ethyl bridge in 4-phenethylaniline could lead to the efficient synthesis of complex derivatives.

Novel Coupling Reactions : The development of new cross-coupling methodologies that can be applied to 4-phenethylaniline would expand its synthetic utility. This could involve exploring new catalysts or reaction conditions for established reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Photoredox Catalysis : The use of light to drive chemical reactions has gained significant traction. Investigating the photochemical reactivity of 4-phenethylaniline and its derivatives could uncover new reaction pathways and provide access to unique molecular architectures.

Advanced Computational Predictions and Validation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For 4-phenethylaniline hydrochloride, computational studies can provide deep insights into its behavior and guide experimental work.

Future computational research directions may include:

Conformational Analysis : A thorough understanding of the conformational landscape of 4-phenethylaniline and its derivatives is crucial for predicting their properties and interactions. Advanced computational methods can be used to identify stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the mechanisms of reactions involving 4-phenethylaniline. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties : Computational methods can accurately predict various spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization of new derivatives of 4-phenethylaniline.

Investigation of Structure-Activity Relationships in Pre-clinical Models for Targeted Applications

While this article does not delve into specific therapeutic uses, the investigation of structure-activity relationships (SAR) is a fundamental aspect of chemical biology and medicinal chemistry. By systematically modifying the structure of 4-phenethylaniline and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for specific effects.

Future SAR studies could focus on:

Systematic Library Synthesis : The creation of a diverse library of 4-phenethylaniline derivatives with variations at different positions of the molecule.

High-Throughput Screening : The use of automated screening methods to rapidly evaluate the biological activity of the synthesized library against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling : The development of computational models that correlate the structural features of the molecules with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Integration with Emerging Technologies in Chemical Research

The convergence of chemistry with other scientific and technological fields is opening up new frontiers. The integration of 4-phenethylaniline and its derivatives with emerging technologies could lead to innovative applications.

Potential areas of exploration include:

Flow Chemistry : The use of continuous-flow reactors for the synthesis of 4-phenethylaniline and its derivatives can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Materials Science : The incorporation of the 4-phenethylaniline moiety into polymers or other materials could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Chemical Sensors : The development of sensors based on 4-phenethylaniline derivatives for the detection of specific analytes could be a promising area of research.

常见问题

Q. What are the optimal synthetic conditions for preparing 4-Phenethylaniline Hydrochloride with high purity?

- Methodological Answer : The synthesis of this compound typically involves reacting 4-phenethylamine with hydrochloric acid (HCl) in a polar solvent system. Key steps include:

- Dissolving 4-phenethylamine in a methanol-water mixture (e.g., 3:1 v/v) under controlled cooling (0–5°C).

- Gradual addition of concentrated HCl to adjust the pH to 2.0–3.0, ensuring protonation of the amine group.

- Stirring the mixture for 12–16 hours at 5–10°C to promote crystallization.

- Filtering the precipitate and washing with cold acetone to remove residual solvents.

- Drying under vacuum (40–50°C) to obtain a crystalline product. Purity (>99%) can be confirmed via HPLC using a C18 column and a mobile phase of acetonitrile:buffer (pH 3.0) in a 70:30 ratio .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Use a validated method with UV detection at 254 nm to quantify impurities. Column: C18 (150 × 4.6 mm, 3 µm); flow rate: 1.0 mL/min .

- FT-IR : Confirm the presence of the amine hydrochloride group via peaks at 2500–2700 cm⁻¹ (N–H stretch) and 1590 cm⁻¹ (C–N bend) .

- NMR : ¹H NMR in D₂O should show aromatic protons (δ 7.2–7.4 ppm) and a triplet for the ethyl group (δ 2.8–3.1 ppm).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 64.9%, H: 6.8%, Cl: 19.1%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if handling powders to avoid inhalation .

- Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station for 20 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvate formation or protonation states. To address this:

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature?

- Methodological Answer : Employ a factorial design to assess degradation kinetics:

- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C, 60°C), and humidity (40%, 75%).

- Response Variables : Quantify degradation products via HPLC at intervals (0, 1, 3, 6 months).

- Modeling : Use Arrhenius equations to predict shelf life. For example, if degradation at 40°C follows first-order kinetics (k = 0.015 day⁻¹), extrapolate to room temperature (k = 0.002 day⁻¹) for a 24-month stability .

Q. How can advanced spectrophotometric methods improve detection limits for trace impurities in this compound?

- Methodological Answer :

- Derivatization : React secondary amines with 1,2-naphthoquinone-4-sulfonic acid (NQS) at pH 3.6 to form colored complexes (λmax = 484 nm; LOD = 0.1 µg/mL) .

- Multivariate Calibration : Apply partial least squares (PLS) regression to UV-Vis spectra for simultaneous quantification of multiple impurities (e.g., phenethylamine, aniline byproducts) .

- Ion-Pair Chromatography : Use sodium dodecyl sulfate (SDS) in the mobile phase to enhance separation of charged degradation products .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed yields in synthesis?

- Methodological Answer :

- Root Cause Analysis : Check for incomplete protonation (pH < 2.0), solvent polarity mismatch, or insufficient cooling during crystallization.

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., HCl stoichiometry, cooling rate). For example, a 10% excess of HCl may improve yield by 15% .

- Byproduct Identification : Perform LC-MS to detect unreacted starting materials or dimerization products .

Tables for Methodological Reference

Table 1 : HPLC Parameters for Purity Analysis of this compound

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (3 µm) | Acetonitrile:Buffer* | 1.0 mL/min | UV (254 nm) | 6.2 ± 0.3 min |

| *Buffer: 0.1 M KH₂PO₄, pH 3.0 adjusted with H₃PO₄ . |

Table 2 : Stability Study Design for Degradation Kinetics

| Condition | pH | Temperature | Humidity | Sampling Interval |

|---|---|---|---|---|

| Accelerated | 2.0 | 40°C | 75% | 0, 1, 3, 6 months |

| Long-term | 7.4 | 25°C | 40% | 0, 6, 12, 24 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。